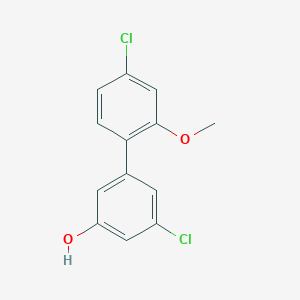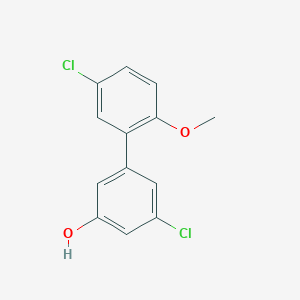
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol, or 3-Cl-5-Cl-2-OMePhenol, is an organochlorine compound used in a variety of scientific applications, from organic synthesis to biochemical studies. It is a colorless, crystalline solid with a melting point of 135-136 °C and a boiling point of 256 °C. This compound has a wide range of properties, making it an ideal choice for experiments in the laboratory.
Aplicaciones Científicas De Investigación
3-Cl-5-Cl-2-OMePhenol has a wide range of scientific applications, from organic synthesis to biochemical studies. It is used as a reagent in the synthesis of various compounds, such as 1,2,4-triazole derivatives, thiazole derivatives, and other heterocyclic compounds. Additionally, it is used as a catalyst in the synthesis of chiral compounds. It is also used in the synthesis of pharmaceuticals, such as beta-blockers and anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of 3-Cl-5-Cl-2-OMePhenol is not well understood, but it is believed to be related to its ability to form complexes with metal ions. This complexation is believed to be responsible for its catalytic activity in organic synthesis. Additionally, the compound is thought to interact with enzymes, resulting in its biochemical and physiological effects.
Biochemical and Physiological Effects
3-Cl-5-Cl-2-OMePhenol has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to be an inhibitor of the enzyme acetylcholinesterase, which is important for neurotransmission. It has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, it has been found to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cl-5-Cl-2-OMePhenol has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized. Additionally, it is a stable compound, with a long shelf life. Furthermore, it has a wide range of applications in organic synthesis and biochemical studies.
However, there are also some limitations to using this compound in laboratory experiments. It is a toxic compound, and should be handled with caution. Additionally, it is volatile and can easily evaporate, making it difficult to measure accurately.
Direcciones Futuras
There are several potential future directions for research involving 3-Cl-5-Cl-2-OMePhenol. One potential direction is to further investigate its biochemical and physiological effects. Additionally, it could be studied further to better understand the mechanism of action and its potential applications in the synthesis of pharmaceuticals. Furthermore, its potential as a catalyst in the synthesis of chiral compounds could be explored. Finally, its potential as an inhibitor of enzymes involved in neurotransmission could be studied in greater detail.
Métodos De Síntesis
3-Cl-5-Cl-2-OMePhenol can be synthesized through several methods, including the reaction of 4-chloro-2-methoxybenzaldehyde with chloroacetic acid. This reaction is conducted in a solvent such as ethanol or acetonitrile, and yields 3-Cl-5-Cl-2-OMePhenol as the major product. Alternatively, the compound can also be synthesized via the reaction of 4-chloro-2-methoxybenzyl chloride with sodium hydroxide.
Propiedades
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-7-9(14)2-3-12(13)8-4-10(15)6-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPMIUUXDKZHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686079 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-chloro-2-methoxyphenyl)phenol | |
CAS RN |
1261899-45-9 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)



![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)


